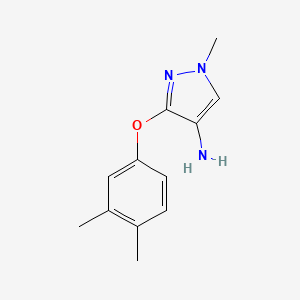

3-(3,4-dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine

描述

3-(3,4-Dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine is a pyrazole-derived amine featuring a 3,4-dimethylphenoxy substituent at the 3-position and a methyl group at the 1-position of the pyrazole ring. Its molecular formula is C₁₂H₁₅N₃O, with a molecular weight of 233.27 g/mol. The compound has been listed in commercial catalogs (e.g., CymitQuimica) but is currently marked as discontinued, limiting its accessibility for research .

For example, 1-methyl-1H-pyrazol-4-amine derivatives are often prepared by coupling aryl halides with pyrazole amines under catalytic conditions, as seen in the synthesis of BTK inhibitors . Similar routes involving cesium carbonate and copper(I) bromide (e.g., ) may apply to this compound.

属性

IUPAC Name |

3-(3,4-dimethylphenoxy)-1-methylpyrazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-8-4-5-10(6-9(8)2)16-12-11(13)7-15(3)14-12/h4-7H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVXXBIJMFENAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC2=NN(C=C2N)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine typically involves the following steps:

-

Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form 3,5-dimethylpyrazole.

-

Substitution with 3,4-Dimethylphenol: : The 3,5-dimethylpyrazole can then undergo a nucleophilic substitution reaction with 3,4-dimethylphenol in the presence of a base such as potassium carbonate. This reaction typically occurs in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

-

Methylation: : The final step involves the methylation of the pyrazole nitrogen. This can be achieved using methyl iodide in the presence of a base such as sodium hydride in an aprotic solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

3-(3,4-Dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, which may reduce any double bonds or nitro groups present.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Bromine in acetic acid for bromination; nitric acid and sulfuric acid for nitration.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of reduced aromatic compounds.

Substitution: Formation of halogenated or nitrated derivatives.

科学研究应用

Chemistry

In chemistry, 3-(3,4-dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, 3-(3,4-dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound might be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals, dyes, and polymers.

作用机制

The mechanism of action of 3-(3,4-dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of the pyrazole ring and the dimethylphenoxy group suggests potential interactions with hydrophobic pockets in proteins, influencing binding affinity and specificity.

相似化合物的比较

Table 1: Structural and Commercial Comparison of Pyrazole-4-amine Derivatives

Key Observations:

Polarity: Methoxy groups (e.g., 5-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine) introduce higher polarity, impacting solubility and metabolic stability . Steric Effects: The position of dimethyl groups (3,4- vs. 2,3-) may influence binding to biological targets by altering steric hindrance .

Biological Relevance: Pyrazole-4-amine derivatives are frequently explored in medicinal chemistry for their role in kinase inhibition (e.g., BTK, EGFR) and anti-inflammatory applications . The 3,4-dimethylphenoxy substituent in the target compound may offer a balance between lipophilicity and steric bulk, making it a candidate for optimizing drug-like properties.

Safety Profiles :

- Compounds with methoxy groups (e.g., 5-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine) exhibit acute oral toxicity (Category 4) and skin irritation risks, necessitating stringent handling protocols .

- Data on the target compound’s toxicity are lacking, but analogs suggest similar precautions may apply.

生物活性

3-(3,4-Dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine (CAS: 1431968-05-6) is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C12H16ClN3O

- Molar Mass : 253.73 g/mol

-

Structure :

Biological Activity Overview

The biological activities of pyrazole derivatives, including 3-(3,4-dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine, have been extensively studied. These compounds are known for their diverse pharmacological effects such as anti-inflammatory, anti-tumor, and antimicrobial activities.

- Antitumor Activity : Some studies indicate that pyrazole derivatives inhibit tubulin polymerization, which is crucial for cancer cell proliferation. This mechanism is similar to that observed in other antitumor agents.

- Antiviral Effects : Research has shown that modifications in the molecular structure can enhance antiviral properties. The presence of specific substituents on the phenyl moiety can influence the biological activity towards antiviral targets.

- Anti-inflammatory Properties : Compounds with pyrazole and phenoxy groups have demonstrated the ability to modulate inflammatory pathways, potentially through inhibition of cyclooxygenase enzymes.

Study 1: Antitumor Activity

A recent study synthesized various pyrazole derivatives and tested their antitumor efficacy. The results indicated that 3-(3,4-dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine exhibited significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

Study 2: Antiviral Properties

In another investigation, a series of pyrazole derivatives were screened for antiviral activity against influenza virus strains. The findings suggested that structural variations could enhance inhibitory effects on viral replication. Specifically, the compound demonstrated promising activity in vitro, which warrants further exploration in vivo .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。